Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate
Description
Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a benzofuran core substituted at position 2 with an ethyl carboxylate group and at position 3 with a 2-(4-ethoxyphenoxy)acetamido moiety.
Properties
IUPAC Name |
ethyl 3-[[2-(4-ethoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-3-25-14-9-11-15(12-10-14)27-13-18(23)22-19-16-7-5-6-8-17(16)28-20(19)21(24)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNHEGJLZDYDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde, under acidic or basic conditions.
Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via an etherification reaction using 4-ethoxyphenol and an appropriate alkylating agent.
Acetamido Group Addition: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl Benzofuran-2-carboxylate
- Structural Features : Simplest analog, lacking substituents at position 3.
- Electrochemical Behavior: Exhibits reversible reduction due to conjugation in the bicyclic benzofuran system. Generated via electrochemical reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate in the presence of oxygen (40% yield) .
- Key Differences: The absence of the 3-acetamido and 4-ethoxyphenoxy groups reduces steric hindrance and electronic complexity, likely lowering binding specificity in biological systems compared to the target compound.
Ethyl 2-(5-Cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate
- Structural Features : Substituted at position 5 with a cyclohexyl group and at position 3 with a methylsulfinyl group.
- Pharmacological Activity : Demonstrates antibacterial, antitumor, and antiviral properties, attributed to the benzofuran scaffold and sulfinyl group’s electron-withdrawing effects .
- Crystallographic Data: Bulky substituents (e.g., cyclohexyl) influence crystal packing and solubility, which may differ from the target compound’s 4-ethoxyphenoxy group’s planar, lipophilic nature .
Reference Example 114 (Patent EP 4 374 877 A2)
- Synthetic Methodology: Synthesized from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid using methods analogous to Reference Examples 87 and 87.
Data Table: Comparative Analysis of Benzofuran Derivatives
Discussion of Substituent Effects
- The 4-ethoxyphenoxy group could donate electrons via resonance, modulating reduction potentials .
- Pharmacological Potential: While the methylsulfinyl and cyclohexyl groups in ’s compound enhance bioactivity, the target’s 4-ethoxyphenoxy group may improve membrane permeability, and its acetamido moiety could facilitate target binding via hydrogen bonds .
- Synthetic Challenges : Electrochemical methods () may require optimization to accommodate the target’s bulky substituents, whereas tert-butoxycarbonyl-based protections () offer alternative functionalization strategies .
Biological Activity
Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores its biological activity, including its antiviral, antibacterial, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran core, an ethoxyphenylacetamido group, and a carboxylate moiety. The molecular formula is C₁₈H₁₉N₃O₅, with a molecular weight of approximately 369.373 g/mol. The unique arrangement of functional groups contributes to its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent against the hepatitis C virus (HCV). It has demonstrated the ability to inhibit viral replication effectively. The mechanism of action may involve interactions with specific viral proteins or host cell pathways that are crucial for viral life cycles.
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties . Preliminary research indicates that it exhibits significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Comparative studies have shown that its efficacy can rival standard antibacterial agents .
The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. For instance, interactions with acetylcholinesterase (AChE) have been noted, suggesting potential applications in neuropharmacology .
Case Studies and Research Findings
- Antiviral Studies : In vitro assays demonstrated that the compound significantly reduces HCV replication rates in cell cultures. The IC50 values indicate a strong correlation between concentration and antiviral efficacy, making it a promising candidate for further development as an antiviral drug.
- Antibacterial Screening : A series of tests conducted against common bacterial pathogens revealed that this compound exhibits minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. For example, it showed an MIC value of 1.25 µg/mL against B. subtilis, highlighting its potential as an alternative antibacterial agent .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-(2-(4-methoxyphenoxy)acetamido)benzofuran-2-carboxylate | Similar benzofuran structure; methoxy substitution | Antiviral activity against HCV |
| Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylate | Different methoxy positioning | Investigated for antiviral properties |
| Ethyl 3-(2-(4-hydroxyphenoxy)acetamido)benzofuran-2-carboxylate | Hydroxyl group instead of methoxy | Potential antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
